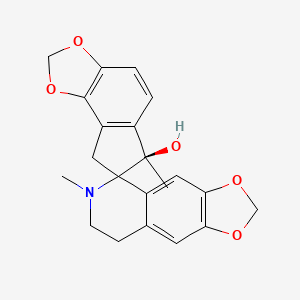
Corystewartine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corystewartine is a synthetic organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Corystewartine typically involves a multi-step process that includes the formation of key intermediates. One common synthetic route involves the reaction of a substituted benzaldehyde with a sulfur ylide to form an epoxide intermediate. This intermediate is then subjected to further reactions to yield this compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Corystewartine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. This is often facilitated by the use of specific catalysts and reaction conditions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Corystewartine has a wide range of applications in scientific research, including:
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various chemical compounds.
Biology: this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to investigate its effects on biological systems.
Medicine: Research into the medicinal properties of this compound includes its potential as a therapeutic agent. Studies are conducted to evaluate its efficacy and safety in treating various medical conditions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of Corystewartine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Corystewartine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Benzaldehyde derivatives: These compounds share structural similarities with this compound and are used in similar applications.
Sulfur ylides: These compounds are used in the synthesis of epoxides and other intermediates, similar to this compound.
Epoxides: this compound’s epoxide intermediate is comparable to other epoxides used in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and stability, which make it a valuable compound for a wide range of applications in research and industry.
Properties
CAS No. |
119777-72-9 |
|---|---|
Molecular Formula |
C21H21NO5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(6'R)-6,6'-dimethylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-ol |
InChI |
InChI=1S/C21H21NO5/c1-20(23)14-3-4-16-19(27-11-24-16)13(14)9-21(20)15-8-18-17(25-10-26-18)7-12(15)5-6-22(21)2/h3-4,7-8,23H,5-6,9-11H2,1-2H3/t20-,21?/m1/s1 |
InChI Key |
JJVSSTMCNUSNGX-VQCQRNETSA-N |
Isomeric SMILES |
C[C@]1(C2=C(CC13C4=CC5=C(C=C4CCN3C)OCO5)C6=C(C=C2)OCO6)O |
Canonical SMILES |
CC1(C2=C(CC13C4=CC5=C(C=C4CCN3C)OCO5)C6=C(C=C2)OCO6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















